molecular formula C20H17N3O B12520950 N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide CAS No. 820961-50-0

N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide

Cat. No.: B12520950
CAS No.: 820961-50-0
M. Wt: 315.4 g/mol
InChI Key: UOAGLWXCVMDEEN-UHFFFAOYSA-N
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Description

N-(2,6-Diphenylpyrimidin-4-yl)cyclopropanecarboxamide (CAS 820961-50-0) is a high-purity chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a distinctive molecular architecture, integrating a cyclopropanecarboxamide moiety with a 2,6-diphenylpyrimidine core. The pyrimidine ring is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and presence in compounds targeting a wide range of diseases . The incorporation of the strained cyclopropane ring is a strategic design element, as this structure is recognized for its ability to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of lead molecules . This compound is of significant interest in early-stage pharmacological research. The 2,6-diphenylpyrimidine structure is analogous to cores used in developing inhibitors for various therapeutic targets. Furthermore, molecules containing cyclopropanecarboxamide groups have demonstrated distinct antiproliferative effects in biological screenings, suggesting potential utility in oncology research . The presence of the amide bond and aromatic systems provides a classic pharmacophore model, offering hydrogen bonding donors and acceptors, as well as hydrophobic domains, which are critical for interactions with biological targets . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for studying structure-activity relationships (SAR) in the development of new therapeutic agents. The product is supplied with a guaranteed purity of 99% and should be stored in a cool, dark place under an inert atmosphere for optimal stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

820961-50-0

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide

InChI

InChI=1S/C20H17N3O/c24-20(16-11-12-16)23-18-13-17(14-7-3-1-4-8-14)21-19(22-18)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H,21,22,23,24)

InChI Key

UOAGLWXCVMDEEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-2,6-diphenylpyrimidine

Cyclocondensation of Chalcones with Guanidine

The pyrimidine core is synthesized via cyclocondensation of 1,3-diphenylpropenone (chalcone) with guanidine hydrochloride under basic conditions.

Procedure

  • Reactants :
    • 1,3-Diphenylpropenone (10 mmol)
    • Guanidine hydrochloride (10 mmol)
    • Ethanolic KOH (40% w/v, 5 mL)
  • Conditions :

    • Reflux in ethanol (25 mL) for 10 hours.
    • Neutralization with dilute HCl and recrystallization from ethanol.
  • Yield : 70–85%.

Mechanism :
The reaction proceeds via base-catalyzed cyclization, where the chalcone’s α,β-unsaturated ketone reacts with guanidine to form the pyrimidine ring.

Acylation of 4-Amino-2,6-diphenylpyrimidine

Amide Bond Formation Using Cyclopropanecarbonyl Chloride

The primary method for introducing the cyclopropanecarboxamide group involves reacting 4-amino-2,6-diphenylpyrimidine with cyclopropanecarbonyl chloride under Schotten-Baumann conditions.

Procedure

  • Reactants :
    • 4-Amino-2,6-diphenylpyrimidine (1 equiv)
    • Cyclopropanecarbonyl chloride (1.2 equiv)
    • Triethylamine (1.5 equiv)
  • Conditions :

    • Solvent: Dichloromethane (DCM) or 1,4-dioxane.
    • Temperature: 0°C to room temperature.
    • Reaction Time: 2–4 hours.
  • Workup :

    • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: petroleum ether/ethyl acetate, 7:1).
  • Yield : 32–76%.

Key Data

Parameter Value Source
Solvent DCM or 1,4-dioxane
Base Triethylamine
Temperature 0°C → RT
Purification Column chromatography
Characterization $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, LC-MS

Mechanism :
The amine attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride, facilitated by the base, to form the amide bond.

Alternative Acylation Methods

Using Coupling Reagents

For sensitive substrates, coupling agents like EDC/HOBt can activate cyclopropanecarboxylic acid before amide formation.

Procedure

  • Reactants :
    • Cyclopropanecarboxylic acid (1 equiv)
    • EDC (1.2 equiv), HOBt (1.2 equiv)
    • 4-Amino-2,6-diphenylpyrimidine (1 equiv)
  • Conditions :

    • Solvent: DCM or THF.
    • Temperature: Room temperature.
    • Reaction Time: 12–24 hours.
  • Yield : 50–65%.

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (e.g., DCM, dioxane) improve reaction homogeneity.
  • Triethylamine outperforms pyridine in minimizing side reactions.

Purification Challenges

  • The product often requires chromatography due to residual starting materials.
  • Recrystallization from ethanol/hexane mixtures enhances purity.

Side Reactions

  • Over-acylation is mitigated by using stoichiometric acyl chloride.
  • Hydrolysis of cyclopropanecarbonyl chloride is minimized at low temperatures.

Analytical Characterization

Spectral Data

  • $$ ^1H $$-NMR (DMSO-$$ d_6 $$):
    • δ 8.2–8.4 (m, 4H, Ar-H), 7.5–7.7 (m, 6H, Ar-H), 1.8–1.9 (m, 1H, cyclopropane-CH), 0.8–0.9 (m, 4H, cyclopropane-CH$$ _2 $$).
  • LC-MS : m/z 368.4 [M+H]$$ ^+ $$.

Industrial Applications and Modifications

  • The compound’s rigid cyclopropane moiety enhances binding affinity in kinase inhibitors.
  • Scale-up protocols use flow chemistry to improve safety during acyl chloride handling.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the pyrimidine or cyclopropane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide

  • Structure : Features a pyrazole ring linked to a phenyl group at position 4, with a cyclopropanecarboxamide substituent.
  • Bioactivity: Identified as a novel derivative in plant species with bioherbicidal activity. The pyrazole group may enhance interaction with plant enzymes or receptors, while the cyclopropane moiety stabilizes the compound’s conformation.
  • Key Differences: Core Heterocycle: Pyrazole vs. pyrimidine in the target compound. Pyrimidines generally exhibit stronger π-π stacking and hydrogen-bonding capabilities.

Table 1: Structural and Bioactive Comparison

Compound Core Structure Key Substituents Bioactivity Application Reference
N-(2,6-Diphenylpyrimidin-4-yl)cyclopropanecarboxamide Pyrimidine 2,6-Diphenyl, cyclopropanecarboxamide Hypothesized herbicidal Agrochemistry
N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide Pyrazole 3-Methylpyrazole, cyclopropanecarboxamide Bioherbicidal Agrochemistry
Tozasertib Lactate Pyrimidine-thioether Piperazinyl, pyrazolamino, thiophenyl Antineoplastic Oncology

Tozasertib Lactate (VX-680)

  • Structure: Contains a pyrimidine-thioether core with a cyclopropanecarboxamide group, a piperazinyl moiety, and a pyrazolamino substituent.
  • Bioactivity : A potent Aurora kinase inhibitor used in cancer therapy. The thioether and piperazinyl groups enhance solubility and target specificity.
  • Key Differences :
    • Substituent Complexity : Tozasertib’s additional functional groups (e.g., piperazine) enable interactions with kinase ATP-binding pockets, unlike the simpler diphenylpyrimidine in the target compound.
    • Application : Anticancer vs. hypothesized herbicidal use for the target compound.

Mechanistic and Performance Insights

  • Lipophilicity : The 2,6-diphenylpyrimidine core in the target compound likely increases logP compared to pyrazole-based analogs, favoring herbicidal activity through enhanced cuticle penetration .
  • Bioactivity Spectrum : Pyrimidine derivatives (e.g., Tozasertib) demonstrate broader therapeutic applicability than pyrazole-based compounds, which are more niche in agrochemical roles .

Biological Activity

N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by its unique pyrimidine and cyclopropane moieties. Its synthesis typically involves the coupling of 2,6-diphenylpyrimidine derivatives with cyclopropanecarboxylic acids through amide bond formation. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of various derivatives related to this compound. For instance, compounds with similar structures have shown efficacy in models of epilepsy, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The binding affinity of these compounds to GABA_A receptors has been investigated using molecular docking studies, indicating a potential mechanism for their anticonvulsant effects.

Compound Tested Activity Method Results
Compound AAnticonvulsantMESSignificant reduction in seizure duration
Compound BAnticonvulsantPTZZero mortality at 100 mg/kg dose

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems in the central nervous system. Specifically, its interaction with GABA_A receptors enhances inhibitory neurotransmission, thereby reducing neuronal excitability and preventing seizures.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study 1: Efficacy in Animal Models
    • In a study involving mice subjected to PTZ-induced seizures, this compound demonstrated a significant protective effect compared to control groups. The study concluded that this compound could serve as a lead compound for further development in epilepsy treatment.
  • Case Study 2: Toxicity Assessment
    • A toxicity assessment was performed alongside efficacy studies to evaluate the safety profile of the compound. Results indicated low neurotoxicity at effective doses, suggesting a favorable therapeutic index.

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